molecular formula C20H20N6O3 B12138442 ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B12138442
M. Wt: 392.4 g/mol
InChI Key: JOQBZTHHEGAIJC-UHFFFAOYSA-N
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Description

Ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that features an imidazole ring, a triazatricyclo structure, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include glyoxal, ammonia, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered electronic properties .

Scientific Research Applications

Ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, while the triazatricyclo structure may facilitate binding to receptors or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its complex triazatricyclo structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H20N6O3

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 7-(3-imidazol-1-ylpropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C20H20N6O3/c1-2-29-20(28)14-12-15-18(23-16-6-3-4-9-25(16)19(15)27)26(17(14)21)10-5-8-24-11-7-22-13-24/h3-4,6-7,9,11-13,21H,2,5,8,10H2,1H3

InChI Key

JOQBZTHHEGAIJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCCN4C=CN=C4

Origin of Product

United States

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